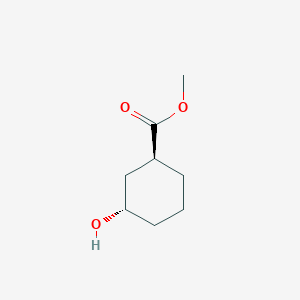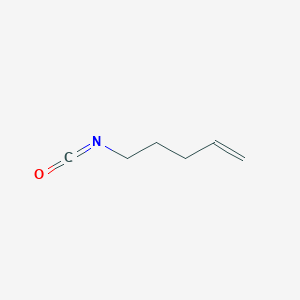![molecular formula C12H16N2O2 B2467989 (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid CAS No. 1932708-73-0](/img/structure/B2467989.png)
(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of aminocyclopentanecarboxylic acid . It contains a cyclopentane ring, which is a cyclic compound with 5 carbon atoms. It also has an amino group (NH2) and a carboxylic acid group (COOH), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered cyclopentane ring, with the amino and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the amino group can participate in reactions like amide bond formation, and the carboxylic acid group can undergo reactions such as esterification .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would have properties typical of both amines and carboxylic acids. For example, it might be able to form hydrogen bonds and could potentially act as both a base (due to the amino group) and an acid (due to the carboxylic acid group) .Mechanism of Action
MK-386 works by inhibiting the binding of angiopoietin-1 and angiopoietin-2 to their receptor, Tie2. Angiopoietins are proteins that regulate angiogenesis, and Tie2 is a receptor that is expressed on the surface of endothelial cells, which are the cells that form blood vessels. By inhibiting the angiopoietin-Tie2 interaction, MK-386 prevents the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MK-386 are primarily related to its inhibition of angiogenesis. By preventing the formation of new blood vessels, this compound can reduce the supply of oxygen and nutrients to tumor cells, leading to their death. In addition, MK-386 can also enhance the effectiveness of chemotherapy and radiation therapy by reducing the blood supply to tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MK-386 in lab experiments is its specificity for the angiopoietin-Tie2 pathway. This allows researchers to study the effects of angiogenesis inhibition on tumor growth without interfering with other biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can be a barrier for some researchers.
Future Directions
There are several future directions for research on MK-386. One area of interest is the development of combination therapies that include MK-386 and other anti-cancer agents. Another area of research is the identification of biomarkers that can predict the response to MK-386 treatment. In addition, further clinical trials are needed to determine the safety and efficacy of this compound in cancer treatment. Overall, MK-386 has shown promising results in preclinical and clinical studies, and further research is needed to fully explore its potential as a cancer treatment.
Synthesis Methods
The synthesis of (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid involves several steps. The starting material is 2,5-dimethylpyridine, which is reacted with ethyl acrylate to form an intermediate product. This intermediate is then reacted with lithium aluminum hydride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MK-386 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit angiogenesis and tumor growth in preclinical models of cancer. In a phase I clinical trial, MK-386 was well-tolerated and showed promising anti-tumor activity in patients with advanced solid tumors. Further clinical trials are needed to determine the safety and efficacy of this compound in cancer treatment.
Safety and Hazards
properties
IUPAC Name |
(1S,3R)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNKJPQQLKGCLW-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)N[C@@H]2CC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2467908.png)
![2-Chloro-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylacetamide](/img/structure/B2467909.png)

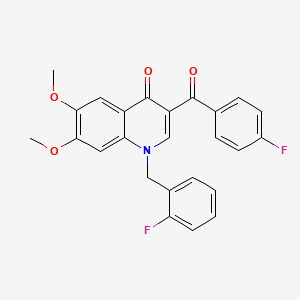
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)
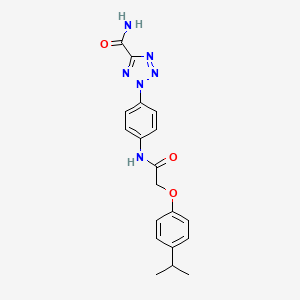
![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/no-structure.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2467919.png)
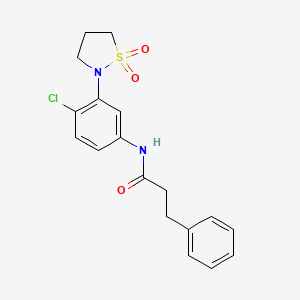
![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)
